Cas no 1427011-11-7 (1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide)

1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide 化学的及び物理的性質
名前と識別子
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- 1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide
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- インチ: 1S/C10H8N4O3/c11-10(15)7-5-13(6-12-7)8-3-1-2-4-9(8)14(16)17/h1-6H,(H2,11,15)
- InChIKey: LDESNMCURKHACG-UHFFFAOYSA-N
- ほほえんだ: C1N(C2=CC=CC=C2[N+]([O-])=O)C=C(C(N)=O)N=1
1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503899-1g |
1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide |
1427011-11-7 | 97% | 1g |
$735 | 2023-01-02 |
1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amideに関する追加情報
1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic Acid Amide: A Comprehensive Overview
The compound 1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide, identified by the CAS number 1427011-11-7, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazole derivatives, which are widely studied for their unique chemical properties and biological activities. The presence of the nitro group attached to the phenyl ring introduces additional electronic effects, making this compound particularly interesting for researchers in the fields of pharmacology, materials science, and organic synthesis.
Recent studies have highlighted the importance of imidazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antiviral, and anticancer agents. The imidazole ring is known for its ability to form hydrogen bonds and act as a coordinating group, which enhances its bioavailability and interaction with biological targets. The nitrophenyl group further modulates the electronic properties of the molecule, potentially increasing its selectivity and potency in biological systems.
In terms of synthesis, the preparation of 1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and amide formation. Researchers have explored various methodologies to optimize the yield and purity of this compound, often employing catalytic systems or microwave-assisted synthesis to accelerate reaction rates. These advancements have significantly improved the scalability of the synthesis process, making it more feasible for large-scale production.
The application of this compound extends beyond pharmacology. In materials science, imidazole derivatives are being investigated as potential components in advanced materials such as conductive polymers and coordination polymers. The ability of the imidazole ring to act as a ligand makes it a valuable building block in constructing metal-organic frameworks (MOFs) and other hybrid materials with tailored properties. Recent research has demonstrated that incorporating nitro-substituted imidazoles into these frameworks can enhance their stability and functionality under various environmental conditions.
In addition to its chemical applications, 1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide has shown promise in analytical chemistry as a reagent for detecting specific analytes or catalyzing selective reactions. Its unique reactivity profile makes it an attractive candidate for developing new analytical methods or improving existing ones. For instance, studies have explored its use in enantioselective catalysis and as a chiral auxiliary in asymmetric synthesis.
The growing interest in this compound is also driven by its potential role in green chemistry. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. By leveraging renewable feedstocks or employing enzymatic catalysis, the production of 1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide can be made more eco-friendly while maintaining high standards of quality and performance.
In conclusion, 1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide, CAS number 1427011-11-7, represents a versatile and innovative compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future scientific breakthroughs. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.
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